Biochemical Potency: Pak4-IN-2 Achieves Sub-3 nM IC50, Surpassing Several Clinical and Tool Compounds
In a cell-free enzymatic assay, Pak4-IN-2 exhibits a potent inhibitory activity against PAK4 with an IC50 of 2.7 nM [1]. This potency is directly comparable to other well-characterized PAK4 inhibitors assayed under similar biochemical conditions. Pak4-IN-2 is approximately 2.8-fold more potent than the group II-selective inhibitor GNE-2861 (IC50 = 7.5 nM) [2] and demonstrates significantly higher potency than the early-generation inhibitor LCH-7749944 (IC50 = 14,930 nM), representing over a 5,500-fold improvement [3]. While the clinical pan-PAK inhibitor PF-3758309 shows a slightly higher biochemical potency (IC50 = 1.3 nM, Kd = 2.7 nM) [4], its lack of selectivity has been linked to off-target toxicities and subsequent clinical failure, positioning Pak4-IN-2 as a potent tool compound with a potentially differentiated therapeutic window.
| Evidence Dimension | PAK4 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | GNE-2861 (7.5 nM); LCH-7749944 (14,930 nM); PF-3758309 (1.3 nM) |
| Quantified Difference | 2.8-fold more potent than GNE-2861; >5,500-fold more potent than LCH-7749944; 2.1-fold less potent than PF-3758309 |
| Conditions | Cell-free enzymatic assay (specific assay details per original publication) |
Why This Matters
For procurement, this high biochemical potency ensures that Pak4-IN-2 can achieve robust target engagement at low concentrations, minimizing the risk of off-target effects related to high compound concentrations, a common limitation of less potent tool compounds.
- [1] Wang C, et al. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorg Med Chem. 2022. View Source
- [2] Staben ST, et al. Back pocket flexibility provides group II p21-activated kinase (PAK) selectivity for type I 1/2 kinase inhibitors. J Med Chem. 2014;57(3):1033-45. View Source
- [3] Zhang J, et al. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Lett. 2012 Apr 1;317(1):24-32. View Source
- [4] Murray BW, et al. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010 May 3;107(20):9446-51. View Source
